molecular formula C12H9I3NNaO4 B14715807 Acetic acid, (3-(3-oxomorpholino)-2,4,6-triiodophenyl)-, sodium salt CAS No. 21838-47-1

Acetic acid, (3-(3-oxomorpholino)-2,4,6-triiodophenyl)-, sodium salt

Cat. No.: B14715807
CAS No.: 21838-47-1
M. Wt: 634.91 g/mol
InChI Key: ZMPLHCWTBUEIEU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, (3-(3-oxomorpholino)-2,4,6-triiodophenyl)-, sodium salt is a complex organic compound characterized by the presence of a morpholine ring, three iodine atoms, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (3-(3-oxomorpholino)-2,4,6-triiodophenyl)-, sodium salt typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with 4-(4-aminophenyl)morpholin-3-one in the presence of a base and methanol as a solvent . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (3-(3-oxomorpholino)-2,4,6-triiodophenyl)-, sodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the morpholine ring.

    Reduction: Reduction reactions can modify the iodine atoms or the morpholine ring.

    Substitution: The iodine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation states of the morpholine ring, while substitution reactions can introduce new functional groups in place of the iodine atoms.

Scientific Research Applications

Acetic acid, (3-(3-oxomorpholino)-2,4,6-triiodophenyl)-, sodium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid, (3-(3-oxomorpholino)-2,4,6-triiodophenyl)-, sodium salt involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, (3-(3-oxomorpholino)-2,4,6-triiodophenyl)-, sodium salt is unique due to its specific combination of a morpholine ring, three iodine atoms, and an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

21838-47-1

Molecular Formula

C12H9I3NNaO4

Molecular Weight

634.91 g/mol

IUPAC Name

sodium;2-[2,4,6-triiodo-3-(3-oxomorpholin-4-yl)phenyl]acetate

InChI

InChI=1S/C12H10I3NO4.Na/c13-7-4-8(14)12(11(15)6(7)3-10(18)19)16-1-2-20-5-9(16)17;/h4H,1-3,5H2,(H,18,19);/q;+1/p-1

InChI Key

ZMPLHCWTBUEIEU-UHFFFAOYSA-M

Canonical SMILES

C1COCC(=O)N1C2=C(C=C(C(=C2I)CC(=O)[O-])I)I.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.